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Compound of Interest

Compound Name: Luvadaxistat

Cat. No.: B608702 Get Quote

For researchers, scientists, and drug development professionals investigating the therapeutic

potential of Luvadaxistat, interpreting clinical trial data, particularly from studies with failed

primary endpoints, is a critical exercise. This technical support center provides a

comprehensive analysis of key Luvadaxistat clinical trials, offering troubleshooting guidance

and frequently asked questions to inform future experimental design.

Luvadaxistat, a selective inhibitor of the D-amino acid oxidase (DAAO) enzyme, was

developed to potentiate N-methyl-D-aspartate (NMDA) receptor signaling by increasing

synaptic levels of D-serine, an NMDA receptor co-agonist. Despite a strong preclinical

rationale, Luvadaxistat has faced challenges in clinical development, with several Phase 2

trials failing to meet their primary endpoints. This resource delves into the available data from

these trials to provide actionable insights for the scientific community.

Quantitative Data Summary from Key Clinical Trials
The following tables summarize the primary and secondary endpoint data from three key

clinical trials of Luvadaxistat: the ERUDITE and INTERACT studies in schizophrenia-related

cognitive impairment and a Phase 2 trial in Friedreich's ataxia.

Table 1: ERUDITE Trial (NCT05182476) - Cognitive Impairment in Schizophrenia
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Endpoint Measure Result p-value Notes

Primary

Improvement in

Cognitive

Impairment

Failed to Meet

Endpoint

Not Publicly

Available

The study

sponsor,

Neurocrine

Biosciences,

reported that the

trial failed to

replicate the

cognitive

endpoint data

from the

INTERACT

study. This was

attributed to

significant

variability in

cognitive

measures and a

potential

imbalance in

baseline

characteristics of

the enrolled

subjects.[1]

Table 2: INTERACT Trial (NCT03382639) - Negative Symptoms and Cognitive Impairment in

Schizophrenia
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Endpoint Measure
Luvadaxi
stat 50
mg

Luvadaxi
stat 125
mg

Luvadaxi
stat 500
mg

Placebo

p-value
(50 mg
vs.
Placebo)

Primary

Change

from

Baseline in

PANSS

Negative

Symptom

Factor

Score

(NSFS)

Not

Statistically

Significant

Not

Statistically

Significant

Not

Statistically

Significant

- >0.05

Secondary

Change

from

Baseline in

Brief

Assessme

nt of

Cognition

in

Schizophre

nia (BACS)

Composite

Score

Improveme

nt

Observed

No

Significant

Improveme

nt

No

Significant

Improveme

nt

-

0.031

(nominal

one-sided)

[2]
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Secondary

Change

from

Baseline in

Schizophre

nia

Cognition

Rating

Scale

(SCoRS)

Interviewer

Total Score

Improveme

nt

Observed

No

Significant

Improveme

nt

No

Significant

Improveme

nt

-

0.011

(nominal

one-sided)

[2]

Table 3: Phase 2 Trial (NCT03214588) - Friedreich's Ataxia

Endpoint Measure
Luvadaxistat
75 mg BID

Luvadaxistat
300 mg BID

Placebo

Primary

Change from

Baseline in the

Inverse of the

Time to

Complete the 9-

Hole Peg Test (9-

HPT⁻¹)

-0.00031 -0.00059 0.00029

Least Squares

Mean Difference

vs. Placebo

(Standard Error)

-0.00054

(0.000746)

-0.00069

(0.000616)

Experimental Protocols and Methodologies
A critical aspect of interpreting clinical trial outcomes is a thorough understanding of the

experimental design. Below are summaries of the methodologies for the key Luvadaxistat
trials.
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ERUDITE Trial (NCT05182476) Protocol Summary
Study Design: A Phase 2, randomized, double-blind, parallel, placebo-controlled study with a

6- or 12-month open-label extension.[3][4]

Population: Adults aged 18 to 50 years with a diagnosis of schizophrenia for at least one

year, on a stable regimen of psychotropic medications, and exhibiting stable symptomatology

for at least three months.[4][5]

Intervention: Oral Luvadaxistat administered once daily as an adjunctive treatment.

Primary Outcome Measures: To evaluate the efficacy of Luvadaxistat compared with

placebo on improving cognitive performance in participants with schizophrenia.[3]

INTERACT Trial (NCT03382639) Protocol Summary
Study Design: A Phase 2, 12-week, randomized, double-blind, placebo-controlled, parallel-

group study.[6]

Population: Adults aged 18 to 60 years with a diagnosis of schizophrenia for at least one

year and receiving primary background antipsychotic therapy.[7]

Intervention: Luvadaxistat at doses of 50 mg, 125 mg, or 500 mg once daily, or placebo.[7]

Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome

Scale Negative Symptom Factor Score (PANSS NSFS).[2][7]

Secondary Outcome Measures: Change from baseline in the Brief Assessment of Cognition

in Schizophrenia (BACS) score and the Schizophrenia Cognition Rating Scale (SCoRS)

score.[2]

Friedreich's Ataxia Phase 2 Trial (NCT03214588)
Protocol Summary

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-arm study.

[8]

Population: Adults with Friedreich's Ataxia.
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Intervention: Luvadaxistat at doses of 75 mg twice daily (BID) or 300 mg BID, or placebo,

for 12 weeks.[8]

Primary Outcome Measures: Change from baseline at week 12 on the inverse of the time to

complete the nine-hole peg test (9-HPT⁻¹), a measure of upper extremity function and

manual dexterity.[8][9]

Visualizing the Scientific Rationale and
Experimental Workflow
To further aid in the interpretation of the Luvadaxistat clinical trial data, the following diagrams

visualize the targeted signaling pathway and a generalized experimental workflow for the

schizophrenia trials.
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Caption: Luvadaxistat's mechanism of action targeting the NMDA receptor pathway.
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Caption: Generalized experimental workflow for Luvadaxistat schizophrenia trials.

Troubleshooting Guides and FAQs
This section addresses specific issues researchers might encounter when designing

experiments based on the Luvadaxistat clinical trial data.
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Frequently Asked Questions (FAQs)
Q1: Why did the ERUDITE trial fail to replicate the positive cognitive signals seen in the

INTERACT trial?

A1: The sponsor, Neurocrine Biosciences, cited two primary reasons for the failure of the

ERUDITE trial to meet its primary endpoint:

High Variability in Cognitive Measures: Significant variability in the cognitive assessments

across the study population may have masked a potential treatment effect.[1]

Potential Imbalance in Baseline Characteristics: Differences in the baseline characteristics of

subjects enrolled across the treatment and placebo arms could have confounded the results.

Q2: What could explain the inverted U-shaped dose-response curve observed in the

INTERACT trial, where the 50mg dose showed a cognitive signal but higher doses did not?

A2: While the exact reasons are not definitively established, several pharmacological principles

could explain an inverted U-shaped dose-response curve:

Receptor Desensitization or Downregulation: Higher concentrations of D-serine resulting

from greater DAAO inhibition at higher Luvadaxistat doses might lead to desensitization or

downregulation of NMDA receptors, diminishing the therapeutic effect.

Off-Target Effects: At higher concentrations, Luvadaxistat or its metabolites could have off-

target effects that interfere with the desired pro-cognitive effects.

Homeostatic Mechanisms: The brain has complex homeostatic mechanisms. Excessive

potentiation of NMDA receptor signaling might trigger compensatory changes that counteract

the drug's effect.

Q3: Were there any patient subgroups that appeared to respond better to Luvadaxistat?

A3: The publicly available data does not include subgroup analyses. Future research could

involve retrospective analysis of the trial data to identify potential biomarkers or patient

characteristics that correlate with a response to Luvadaxistat, which could inform the design of

future trials for similar mechanisms of action.
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Troubleshooting Guide for Future Experiments
Issue 1: High variance in cognitive endpoint data.

Potential Cause: Heterogeneity of the patient population in terms of baseline cognitive

function, severity of negative symptoms, and concomitant medications. The

inclusion/exclusion criteria of the ERUDITE and INTERACT trials provide a starting point for

refining patient selection. For instance, both trials required a stable regimen of psychotropic

medications, but the impact of different classes of antipsychotics was not specifically

analyzed in the publicly available data.[4][7]

Troubleshooting Steps:

Stricter Patient Stratification: Implement more stringent inclusion/exclusion criteria to

create a more homogenous study population. This could include stratifying patients based

on baseline cognitive scores or specific symptom clusters.

Utilize Biomarkers: Incorporate biomarkers of NMDA receptor function or glutamatergic

tone to enrich the study population for patients more likely to respond to a DAAO inhibitor.

Standardize Concomitant Medications: If ethically and practically feasible, standardize the

type and dose of background antipsychotic medication to reduce variability.

Issue 2: Lack of efficacy at higher doses.

Potential Cause: As discussed in the FAQs, this could be due to receptor desensitization, off-

target effects, or homeostatic adaptations.

Troubleshooting Steps:

Comprehensive Dose-Ranging Studies: Conduct thorough preclinical and early-phase

clinical studies to fully characterize the dose-response relationship and identify the optimal

therapeutic window.

Pharmacodynamic Biomarkers: Utilize pharmacodynamic biomarkers, such as measuring

D-serine levels in the cerebrospinal fluid, to correlate drug exposure with target
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engagement and clinical response. This can help determine if higher doses are achieving

the desired biological effect without triggering counter-regulatory mechanisms.

Investigate Off-Target Binding: In preclinical studies, perform comprehensive screening to

identify potential off-target interactions of the compound at higher concentrations.

Issue 3: Discrepancy between preclinical efficacy and clinical trial outcomes.

Potential Cause: The animal models used in preclinical studies may not fully recapitulate the

complex pathophysiology of cognitive impairment in schizophrenia.

Troubleshooting Steps:

Refine Animal Models: Continuously evaluate and refine animal models to better reflect

the specific aspects of cognitive dysfunction being targeted. This may involve using

multiple models that address different facets of the disease.

Translational Biomarkers: Identify and validate translational biomarkers that can be

measured in both preclinical models and human subjects to bridge the gap between

animal and clinical studies.

Consider Human-Specific Factors: Acknowledge that factors such as metabolism, drug-

drug interactions, and the complex genetic and environmental landscape of human

disease can significantly impact clinical outcomes in ways that are not always predicted by

preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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